
4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a quinazolinone core and a piperazine moiety, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of quinazolinone derivatives with piperazine compounds under controlled conditions. The reaction is often carried out in the presence of solvents such as dioxane and catalysts like triethylamine, with heating to temperatures around 90-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine derivatives: Compounds with similar piperazine moieties but different core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of a quinazolinone core and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
68638-38-0 |
|---|---|
Formule moléculaire |
C13H18Cl2N4O2 |
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
3-[(4-hydroxypiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H16N4O2.2ClH/c18-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-17(19)8-6-15;;/h1-4,9,19H,5-8,10H2;2*1H |
Clé InChI |
ZFUCSHYRYZMOAU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


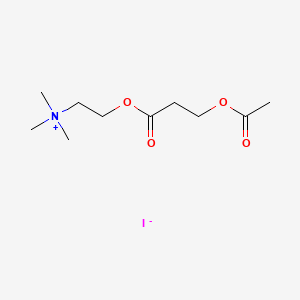
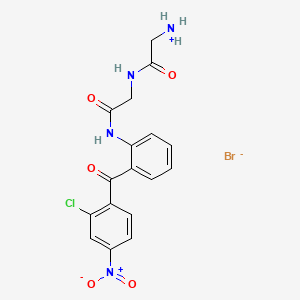
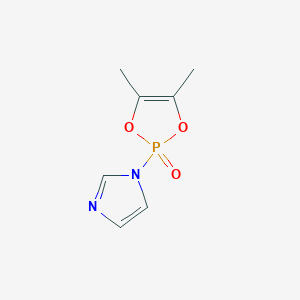
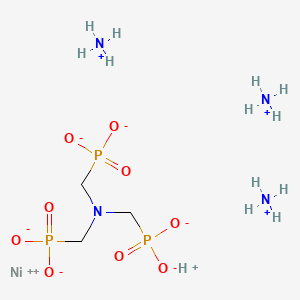
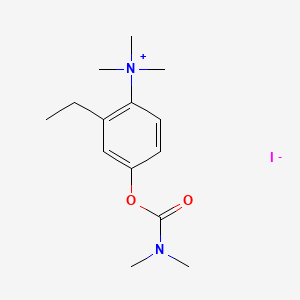
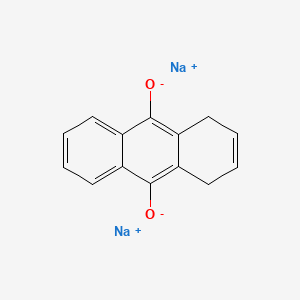
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
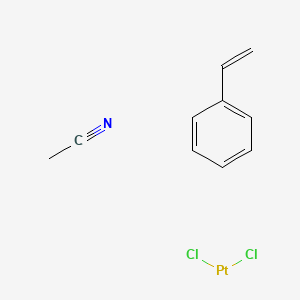



![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


